molecular formula C14H15N3O5S B2800345 Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate CAS No. 2034431-25-7

Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate

Cat. No. B2800345
CAS RN: 2034431-25-7
M. Wt: 337.35
InChI Key: WBWBBPZTSLEOHG-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of various starting materials under specific conditions . For instance, the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .


Chemical Reactions Analysis

Thiazoles are known for their versatile chemical reactivity. They can undergo various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions . The reactivity of thiazoles is influenced by the substituents at position-2 and -4, which can alter the orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Transformations

Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, related to the chemical compound , has been synthesized from dimethyl acetone-1,3-dicarboxylate and further transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. This process demonstrates the compound's potential in creating structurally diverse molecules with potential applications in pharmaceuticals and chemical research (Žugelj et al., 2009).

Biological Activity

Compounds structurally similar to Methyl 2-(2-(2-methoxyethoxy)isonicotinamido)thiazole-5-carboxylate, specifically (Methoxyalkyl)thiazoles, have been identified as novel inhibitors of 5-lipoxygenase (5-LPO). This class of compounds shows potential in treating inflammation and other related conditions, highlighting the biomedical significance of thiazole derivatives (Bird et al., 1991).

Photochemical Properties

The photooxidation of thiazole derivatives, including those similar to the compound , has been studied. The photolysis of these compounds leads to various products, suggesting potential applications in photochemical reactions and material science (Mahran et al., 1983).

Crystal Structure and Solubility

Research on thiazole derivatives, including methyl 2-(4-(2-metylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylate, has provided insights into the relationship between molecular structure, crystal structure, and solubility. This is crucial for understanding the physical properties of such compounds and their potential applications in material science and drug formulation (Hara et al., 2009).

properties

IUPAC Name

methyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-20-5-6-22-11-7-9(3-4-15-11)12(18)17-14-16-8-10(23-14)13(19)21-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWBBPZTSLEOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=NC=C(S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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